molecular formula C10H21ClN2O B1528871 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride CAS No. 1220033-47-5

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride

Cat. No. B1528871
CAS RN: 1220033-47-5
M. Wt: 220.74 g/mol
InChI Key: YCGPUWVHNZCSHG-UHFFFAOYSA-N
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Description

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.72 . It is produced by MATRIX SCIENTIFIC and is stored at room temperature .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Facile Syntheses of Oxazolines and Thiazolines

    Microwave reactions involving 2-amino-2-methyl-1-propanol have led to the efficient synthesis of oxazolines and thiazolines, demonstrating a novel application of N-acylbenzotriazoles in producing these compounds under mild conditions and short reaction times with microwave irradiation (Katritzky et al., 2004).

  • Development of Carborane Synthons

    Carboranes with functional groups for potential use in cancer treatment via boron neutron capture therapy (BNCT) have been synthesized, showcasing the versatility of aminoalkylcarboranes and their hydrochloride salts in medicinal chemistry (Wilson et al., 1992).

  • Synthesis of Isotopomers

    The synthesis of 1-Amino-2-[3-13C]propanol hydrochloride and its 13C- and 15N-isotopomers highlights the compound's utility in labeling studies, important for tracing and structural analysis in various research applications (Iida et al., 2008).

  • Aminolytic Depolymerization of Poly(ethylene terephthalate)

    Demonstrating an environmentally friendly approach to recycling, the aminolytic depolymerization of PET waste with 2-amino-2-methyl-1-propanol has been investigated, leading to the synthesis of new products which can be further used in industrial applications (Shah & Shukla, 2012).

Potential Therapeutic Applications

  • Boron Neutron Capture Therapy (BNCT): The synthesis of aminoalkylcarboranes for potential use in BNCT illustrates the therapeutic applications of compounds synthesized from 2-amino-1-propanol derivatives, offering a pathway for targeted cancer treatment (Wilson et al., 1992).

Safety and Hazards

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride is intended for use in testing and research purposes only, and it should not be used as a food, household item, or medicine . Any use beyond testing and research is not guaranteed . For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-1-(azepan-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGPUWVHNZCSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride

CAS RN

1220033-47-5
Record name 1-Propanone, 2-amino-1-(hexahydro-1H-azepin-1-yl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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